molecular formula C12H22Cl2N2O3 B585722 Pirbuterol CAS No. 64856-15-1

Pirbuterol

Cat. No.: B585722
CAS No.: 64856-15-1
M. Wt: 322.274
InChI Key: XIDFCZTVVCWBGN-VIVYLVLJSA-N
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Description

Pirbuterol is a short-acting beta-2 adrenergic receptor agonist with bronchodilating properties. It is primarily used in the treatment of asthma and other conditions involving reversible bronchospasm. This compound is available as a breath-activated metered-dose inhaler, commonly known by its trade name, Maxair .

Mechanism of Action

Target of Action

Pirbuterol is a beta-2 adrenergic agonist . It has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol . These receptors are predominantly found in bronchial smooth muscle, but there is also a population of beta-2 receptors in the human heart, existing in a concentration between 10-50% .

Mode of Action

The pharmacologic effects of this compound are attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .

Biochemical Pathways

Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in bronchodilation, which is the widening of the bronchi and bronchioles, decreasing resistance in the respiratory airway and increasing airflow to the lungs.

Pharmacokinetics

After inhalation of doses up to 800 μg (twice the maximum recommended dose), systemic blood levels of this compound are below the limit of assay sensitivity (2–5 ng/ml) . A mean of 51% of the dose is recovered in urine as this compound plus its sulfate conjugate following administration by aerosol . The plasma half-life measured after oral administration is about two hours .

Result of Action

The result of this compound’s action is the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm including asthma . It is used for the symptomatic treatment of asthma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications such as theophylline and/or inhaled corticosteroids can affect its efficacy . Additionally, the method of administration (inhalational via a metered-dose inhaler) can also impact its effectiveness .

Biochemical Analysis

Biochemical Properties

Pirbuterol plays a crucial role in biochemical reactions by interacting with beta-2 adrenergic receptors. These receptors are predominantly found in bronchial smooth muscle but are also present in the human heart. The interaction between this compound and beta-2 adrenergic receptors leads to the activation of intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .

Cellular Effects

This compound influences various types of cells and cellular processes. In bronchial smooth muscle cells, it induces relaxation by increasing c-AMP levels. This compound also affects mast cells by inhibiting the release of mediators of immediate hypersensitivity, thereby reducing inflammation and bronchospasm. Additionally, this compound’s interaction with beta-2 adrenergic receptors in the heart can influence heart rate and contractility, although the precise function of these receptors in the heart is not fully established .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta-2 adrenergic receptors, which are G protein-coupled receptors. Upon binding, this compound activates the receptor, leading to the stimulation of adenyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate to c-AMP. The increased c-AMP levels activate protein kinase A, which phosphorylates target proteins, resulting in the relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its bronchodilator effects over a prolonged period, but its efficacy may decrease with repeated use due to receptor desensitization. Long-term exposure to this compound can also lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively relaxes bronchial smooth muscle and reduces bronchospasm without significant adverse effects. At high doses, this compound can cause toxic effects, including increased heart rate, tremors, and hypokalemia. Threshold effects are observed, where the therapeutic effects plateau, and further increases in dosage do not enhance the bronchodilator effects but increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450. The metabolites of this compound are then excreted in the urine. The interaction of this compound with metabolic enzymes can influence its bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, particularly in pathways related to energy metabolism and signal transduction .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is crucial for its therapeutic effects, as it needs to reach the bronchial smooth muscle to exert its bronchodilator action .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with beta-2 adrenergic receptors on the cell membrane. Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its efficacy and duration of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pirbuterol can be synthesized through several routes. One common method involves the solvolysis of a compound with the formula (Y is benzyl or CN 3 CO-) in the presence of a weak base such as triethylamine . Another method involves heating 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine with aqueous formaldehyde .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions are carefully monitored, including temperature, pressure, and pH levels, to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pirbuterol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Pirbuterol has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Extensively studied for its therapeutic effects in asthma and other respiratory conditions.

    Industry: Used in the development of inhalation devices and formulations

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its structural substitution of a pyridine ring for the benzene ring found in salbutamol. This structural difference contributes to its specific pharmacological profile and therapeutic efficacy .

Properties

IUPAC Name

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDBNKDJNJQRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38029-10-6 (di-hydrochloride), 65652-44-0 (acetate)
Record name Pirbuterol [INN:BAN]
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DSSTOX Substance ID

DTXSID0046937
Record name Pirbuterol
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirbuterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015407
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Solubility

6.22e+00 g/L
Record name Pirbuterol
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Mechanism of Action

The pharmacologic effects of beta adrenergic agonist drugs, including pirbuterol, are at least in proof attributable to stimulation through beta adrenergic receptors of intracellular adenyl cyclase, the enzyme which catalyzes the conversion of adenosine triphosphate (AlP) to cyclic-3† ,5†-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Record name Pirbuterol
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CAS No.

38677-81-5, 38029-10-6
Record name (±)-Pirbuterol
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Record name Pirbuterol [INN:BAN]
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Record name α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride
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Record name PIRBUTEROL
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Record name Pirbuterol
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